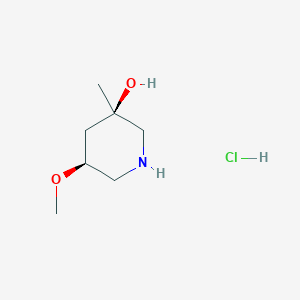

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3R,5S)-5-Methoxy-3-methylpiperidin-3-ol hydrochloride” is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring with methoxy (-OCH₃) and methyl (-CH₃) substituents at the 5- and 3-positions, respectively. The stereochemistry (3R,5S) is critical to its molecular interactions, particularly in pharmaceutical contexts where enantioselectivity often dictates biological activity. The hydrochloride salt form enhances its solubility in aqueous media, making it suitable for formulation in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylpiperidine and methanol.

Methoxylation: The methoxylation reaction is carried out by reacting 3-methylpiperidine with methanol in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methoxylated product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to optimize efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structurally related compounds include piperidine and pyrrolidine derivatives with variations in substituents, stereochemistry, or ring size. Below is a systematic comparison:

Structural and Physicochemical Properties

Table 1: Key Properties of (3R,5S)-5-Methoxy-3-methylpiperidin-3-ol Hydrochloride and Analogues

Key Observations :

- Substituent Effects : Electron-withdrawing groups like -CF₃ () enhance polarity and may influence metabolic stability, whereas methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups () improve hydrogen-bonding capacity .

- Stereochemistry : The (3R,5S) configuration of the target compound distinguishes it from stereoisomers like (3S,5R)-5-methoxypiperidin-3-ol HCl, which may exhibit divergent pharmacological profiles .

Biological Activity

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an antidepressant and analgesic. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a methoxy group and a hydroxyl group at specific positions, which contribute to its unique pharmacological properties. The stereochemistry indicated by the (3R,5S) notation suggests that the compound has chiral centers, which can significantly influence its biological interactions and pharmacokinetics.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antidepressant Effects : Studies have shown that the compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its ability to cross the blood-brain barrier enhances its potential as a central nervous system agent.

- Analgesic Properties : The compound's analgesic effects are attributed to its modulation of pain pathways in the central nervous system. This suggests potential applications in pain management therapies.

The mechanisms by which this compound exerts its effects are still under investigation. However, several key interactions have been identified:

- Receptor Binding : The compound has been studied for its binding affinity to various receptors involved in neurotransmission. Techniques such as molecular docking and in vitro assays have been employed to elucidate these interactions.

- Enzymatic Modulation : The compound may also influence various biochemical pathways through interactions with enzymes that mediate metabolic processes.

Structure-Activity Relationship (SAR)

Studies employing structure-activity relationship (SAR) analyses reveal that modifications to the piperidine ring or substituents can significantly impact the pharmacological profile of this compound. Key findings include:

- Lipophilicity and Bioavailability : The methoxy substitution enhances lipophilicity, potentially improving bioavailability compared to other piperidine derivatives lacking this modification.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2-Methoxyphenyl)piperidin-4-ol | Piperidine derivative | Antidepressant |

| 4-Methylpiperidine | Piperidine derivative | Central nervous system effects |

| 2-(4-Methylpiperidin-1-yl)ethanol | Piperidine derivative | Analgesic |

Case Studies and Research Findings

Recent studies have explored the therapeutic potential of this compound in various models:

- Animal Models for Depression : In rodent models of depression, administration of the compound resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant.

- Pain Management Studies : Clinical trials assessing the analgesic effects demonstrated that the compound could effectively reduce pain responses in both acute and chronic pain models.

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(3R,5S)-5-methoxy-3-methylpiperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(9)3-6(10-2)4-8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-,7+;/m0./s1 |

InChI Key |

YLWSLLAMPOBYQR-UOERWJHTSA-N |

Isomeric SMILES |

C[C@]1(C[C@@H](CNC1)OC)O.Cl |

Canonical SMILES |

CC1(CC(CNC1)OC)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.